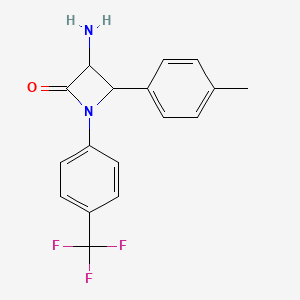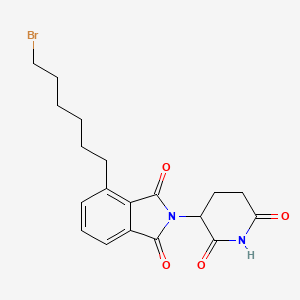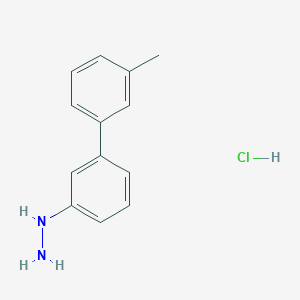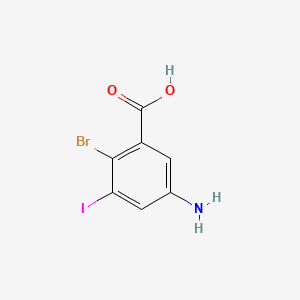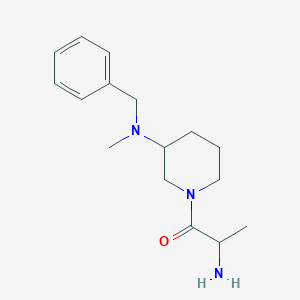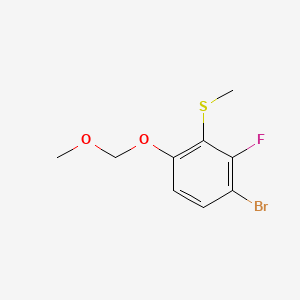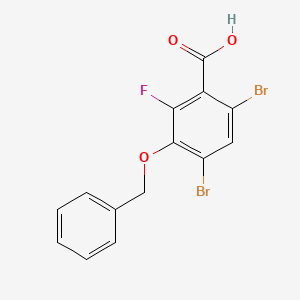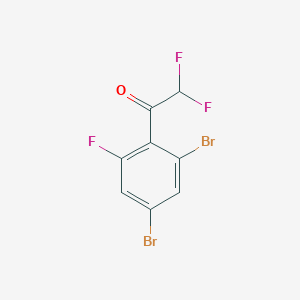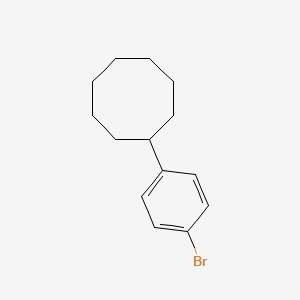
(4-Bromophenyl)cyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)cyclooctane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclooctane ring substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)cyclooctane typically involves the bromination of phenylcyclooctane. One common method is the electrophilic aromatic substitution reaction, where phenylcyclooctane is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)cyclooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield phenylcyclooctane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted cyclooctane derivatives.
Oxidation: Formation of cyclooctanone or cyclooctanoic acid.
Reduction: Formation of phenylcyclooctane.
Scientific Research Applications
(4-Bromophenyl)cyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)cyclooctane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Phenylcyclooctane: Lacks the bromine substituent and has different reactivity and properties.
Cyclooctylbenzene: Similar structure but with the phenyl group attached directly to the cyclooctane ring.
4-Chlorophenylcyclooctane: Similar to (4-Bromophenyl)cyclooctane but with a chlorine substituent instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine substituent can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Properties
Molecular Formula |
C14H19Br |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(4-bromophenyl)cyclooctane |
InChI |
InChI=1S/C14H19Br/c15-14-10-8-13(9-11-14)12-6-4-2-1-3-5-7-12/h8-12H,1-7H2 |
InChI Key |
JFQSQDLUPJJSST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


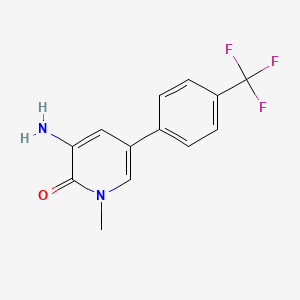
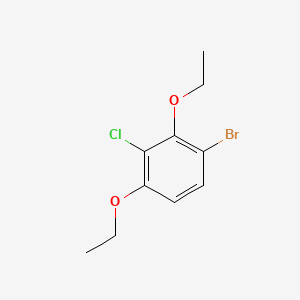
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

